Methyl 6-(methoxymethyl)picolinate hydrochloride
Description
Properties
CAS No. |
579500-17-7 |
|---|---|
Molecular Formula |
C9H12ClNO3 |
Molecular Weight |
217.65 g/mol |
IUPAC Name |
methyl 6-(methoxymethyl)pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c1-12-6-7-4-3-5-8(10-7)9(11)13-2;/h3-5H,6H2,1-2H3;1H |
InChI Key |
ZBPVUZWUHAGDHB-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=CC=C1)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Chlorination of Picolinic Acid
Picolinic acid undergoes chlorination at the 6-position using thionyl chloride (SOCl₂) in the presence of catalytic DMF.
Reaction Conditions :
Step 2: Methoxymethylation
The chlorinated intermediate reacts with sodium methoxide (NaOMe) and methoxymethyl bromide (MeOCH₂Br) in DMF.
Reaction Conditions :
- Reagents : NaOMe (2.5 eq), MeOCH₂Br (1.2 eq).
- Temperature : 80°C under nitrogen.
- Time : 6–8 hours.
- Yield : ~70% (6-(methoxymethyl)picolinic acid).
Step 3: Esterification
The carboxylic acid is esterified using methanol and HCl gas.
Reaction Conditions :
Step 4: Hydrochloride Salt Formation
The free base is treated with HCl in diethyl ether.
Reaction Conditions :
Hydroxymethyl Intermediate Methylation
Synthesis of Methyl 6-(Hydroxymethyl)Picolinate
Methyl picolinate is hydroxymethylated via Friedel-Crafts alkylation using paraformaldehyde and BF₃·Et₂O.
Reaction Conditions :
Methylation of Hydroxymethyl Group
The hydroxyl group is methylated using dimethyl carbonate (DMC) and NaH.
Reaction Conditions :
- Reagents : DMC (5 eq), NaH (0.3 eq).
- Temperature : 40°C.
- Time : 15 hours.
- Yield : 80% (methyl 6-(methoxymethyl)picolinate).
One-Pot Microwave-Assisted Synthesis
A modern approach employs microwave irradiation to accelerate methoxymethylation and esterification.
Reaction Conditions :
- Reagents : Picolinic acid, MeOCH₂Br, MeOH, H₂SO₄.
- Microwave Power : 150 W.
- Temperature : 100°C.
- Time : 30 minutes.
- Yield : 75% (hydrochloride salt).
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Chlorination Sequence | Chlorination → Methoxymethylation → Esterification | 70–90 | High purity; Scalable | Multi-step; Toxic reagents (SOCl₂) |
| Hydroxymethyl Methylation | Hydroxymethylation → Methylation | 65–80 | Mild conditions | Lower yield for hydroxymethyl step |
| Microwave Synthesis | One-pot irradiation | 75 | Rapid; Energy-efficient | Specialized equipment required |
Critical Reaction Parameters
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(methoxymethyl)picolinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(methoxymethyl)picolinate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-(methoxymethyl)picolinate hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may influence various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs of methyl 6-(methoxymethyl)picolinate hydrochloride include:
| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Substituent at 6-Position | Key Functional Groups |
|---|---|---|---|---|---|
| Methyl 6-(aminomethyl)picolinate HCl | 171670-23-8 | C8H11ClN2O2 | 202.64 | Aminomethyl (-CH2NH2) | Ester, hydrochloride, amine |
| Methyl 6-chloropicolinate | 6636-55-1 | C7H6ClNO2 | 171.01 | Chlorine (-Cl) | Ester, halogen |
| 6-Methylpyridine-2-carbonyl chloride HCl | 60373-34-4 | C7H7Cl2NO | 192.04 | Methyl (-CH3) | Acid chloride, hydrochloride |
| 6-((Methylsulfonyl)methyl)picolinic acid | - | C8H9NO4S | 215.22 | Methylsulfonylmethyl (-CH2SO2CH3) | Carboxylic acid, sulfonyl |
Notes:
- Methyl 6-(aminomethyl)picolinate HCl (similarity score: 0.97) shares the closest structural resemblance, differing only in the substituent’s functional group (-OCH3 vs. -NH2) .
- Methyl 6-chloropicolinate (similarity score: 0.88) features a chlorine atom, increasing electrophilicity and reactivity in substitution reactions compared to the methoxymethyl derivative .
- 6-Methylpyridine-2-carbonyl chloride HCl introduces an acid chloride group, making it highly reactive toward nucleophiles like amines or alcohols, unlike the ester group in the target compound .
Physicochemical and Spectroscopic Properties
- Solubility : The hydrochloride salt form of the target compound enhances water solubility compared to neutral esters like methyl 6-chloropicolinate.
- Spectroscopy: ¹H NMR: Methoxymethyl protons (-OCH2OCH3) would exhibit splitting patterns near δ 3.3–4.5 ppm, distinct from the amine protons (-NH2) in the aminomethyl analog (δ 1.5–2.5 ppm, broad) . ESI-MS: Molecular ion peaks would vary based on substituents; e.g., methyl 6-chloropicolinate shows a [M+H]+ peak at m/z 172.0, while the aminomethyl analog displays a peak at m/z 203.1 .
Biological Activity
Methyl 6-(methoxymethyl)picolinate hydrochloride is a chemical compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a picolinate structure, which includes a pyridine ring substituted with both a methoxymethyl group and a carboxylate group. The molecular formula is with a molecular weight of approximately 217.65 g/mol. The presence of the hydrochloride salt enhances its solubility in water, making it suitable for various applications in biological and medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Starting Materials : Picolinic acid derivatives and methanol.
- Reagents : Thionyl chloride, dichloromethane (DCM), and base solutions.
- Procedure : The reaction is carried out under controlled temperature conditions, followed by extraction and purification steps.
This method ensures high-purity yields suitable for laboratory use.
Preliminary studies suggest that this compound may interact with various biological targets due to its unique substitution pattern. The compound's structural characteristics could influence its reactivity and solubility, which are critical for biological interactions.
- Ligand-Protein Interactions : Molecular docking studies indicate potential binding affinities with various proteins involved in metabolic pathways, suggesting therapeutic implications in conditions such as cardiovascular diseases (CVD) and metabolic syndromes .
Pharmacological Studies
- Cell Viability Assays : The MTT assay has been utilized to evaluate the cytotoxic effects of this compound on RAW 264.7 macrophage cells. Results indicate varying degrees of toxicity depending on concentration, highlighting the need for further investigation into its safety profile .
- Comparative Analysis : A comparison with similar compounds (e.g., methyl 6-(hydroxymethyl)picolinate) shows that the methoxymethyl substitution may confer distinct pharmacological properties, potentially enhancing bioactivity against specific targets.
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Cardiovascular Disease : A study focused on the compound's ability to modulate pathways related to CVD through interactions with MAPK and TNF-α proteins. The findings suggest that this compound may play a role in mitigating inflammatory responses associated with cardiovascular conditions .
- Glycosylation Mechanisms : Research into glycosylation mechanisms involving methyl derivatives indicates potential applications in drug development, particularly in enhancing bioavailability and therapeutic efficacy .
Applications
This compound has several potential applications:
- Drug Development : Its unique structure makes it a valuable building block for synthesizing new pharmaceuticals targeting metabolic disorders and inflammatory diseases.
- Biochemical Research : The compound serves as a model for studying ligand-receptor interactions and can aid in understanding complex biochemical pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
